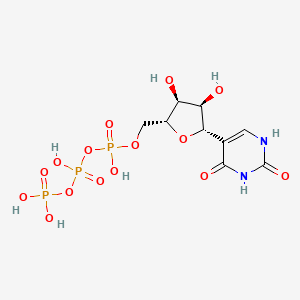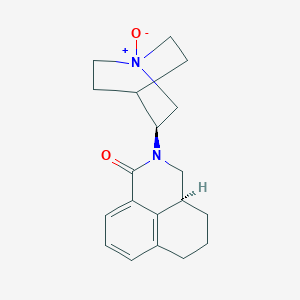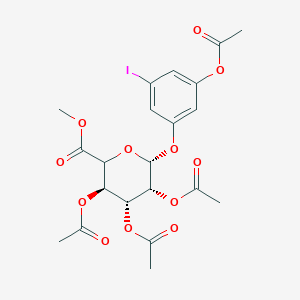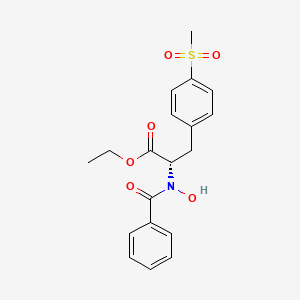
Pseudouridine-5'-triphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pseudouridine-5’-triphosphate (Pseudo-UTP) is a modified nucleoside used in the polymerase-mediated synthesis of RNA molecules . It is the most abundant natural modified RNA base and has been deemed the “fifth nucleoside” in RNA . Pseudouridine-5’-triphosphate is used to impart desirable mRNA characteristics such as increased nuclease stability, increased translation, or altered interaction of innate immune receptors with in vitro transcribed RNA .
Synthesis Analysis
Pseudo-UTP is a building block for the polymerase-mediated synthesis of RNA molecules . It is used in the enzymatic synthesis of RNA substituted with Pseudo-UTP, 5-Methyl-CTP, and ARCA . This substitution allows repeated transfection with in vitro transcribed mRNA over several weeks .
Molecular Structure Analysis
The molecular formula of Pseudouridine-5’-triphosphate is C9H15N2O15P3 . It has a molecular weight of 484.10 g/mole .
Chemical Reactions Analysis
Pseudouridine-5’-triphosphate is used in the synthesis of RNA molecules, particularly messenger RNAs (mRNAs), which have widespread applications in therapeutic and diagnostic areas . The application of pseudouridine-containing modified mRNAs exhibits better nuclease stability, immunogenicity, and translational properties compared with uridine-containing unmodified mRNAs .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthetic mRNA Tools
ΨTP is often used in synthetic messenger RNA (mRNA) tools as a substitution for uridine to avoid the immune response and cytotoxicity induced by introducing mRNA into cells . Synthetic mRNAs with ΨTP modification have enormous potentials in the research and application of biofunctional RNA tools .
Enhancing Performance of Synthetic mRNA Switches
Synthetic mRNA switches containing N1-methylpseudouridine (m1Ψ) as a substitution of uridine substantially out-performed all other modified bases studied, exhibiting enhanced microRNA and protein sensitivity, better cell-type separation ability, and comparably low immune stimulation .
Synthetic Gene Circuits
Synthetic gene circuits with m1Ψ significantly improve performance in cells . This indicates that ΨTP can be used to enhance the functionality of synthetic gene circuits.
In Vitro Transcription
ΨTP is commonly used as the reaction substrate or coenzyme of enzymes in in vitro transcription . This process is crucial for the synthesis of RNA in a test tube or other artificial environment.
RNA Amplification
ΨTP is also used in RNA amplification, a process that makes many copies of a specific RNA sequence . This is particularly useful in experiments where only a small amount of RNA is available.
siRNA Synthesis
ΨTP is used in the synthesis of small interfering RNA (siRNA) . siRNA is a class of double-stranded RNA molecules that can regulate the expression of genes and has potential therapeutic applications.
Nanopore Sequencing
ΨTP has been used in nanopore sequencing to sequence RNA containing uridine (U), pseudouridine (Ψ) or N1-methylpseudouridine (m1Ψ) in more than 100 different 5-nucleotide contexts . This method allows for the direct sequencing of RNA and the sequencing of chemical modifications.
Therapeutic mRNAs
ΨTP is used in the production of therapeutic mRNAs with sub-stoichiometric amounts of m1Ψ . These mRNAs have found their way into clinical applications, including therapeutic siRNAs and mRNA vaccines .
作用機序
Target of Action
Pseudouridine-5’-triphosphate (Pseudo-UTP) is a modified nucleoside that is commonly used in the polymerase-mediated synthesis of RNA molecules . It primarily targets the RNA synthesis process, specifically the mRNA . The compound’s role is to replace UTP (U) and CTP © in the mRNA synthesis .
Mode of Action
Pseudo-UTP interacts with its targets by substituting for uridine in the mRNA synthesis . This substitution is known to avoid the immune response and cytotoxicity induced by introducing mRNA into cells . The compound’s interaction with its targets results in mRNAs that exhibit better nuclease stability, immunogenicity, and translational properties compared to uridine-containing unmodified mRNAs .
Biochemical Pathways
The biochemical pathway affected by Pseudo-UTP is the RNA synthesis pathway. The compound is incorporated into the mRNA sequence during the polymerase-mediated synthesis of RNA molecules . This incorporation results in the production of pseudouridine-containing modified mRNAs . The downstream effects of this modification include enhanced nuclease stability, immunogenicity, and translational properties of the mRNA .
Pharmacokinetics
It is known that the compound exhibits better nuclease stability compared to unmodified mrnas . This suggests that Pseudo-UTP may have a longer half-life in the body, which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of Pseudo-UTP’s action are primarily observed in the enhanced performance of the mRNA. Synthetic mRNA switches containing Pseudo-UTP as a substitution of uridine substantially out-perform all other modified bases studied . They exhibit enhanced microRNA and protein sensitivity, better cell-type separation ability, and comparably low immune stimulation . These effects stem from the high protein expression from Pseudo-UTP containing mRNA and efficient translational repression in the presence of target microRNAs or proteins .
Action Environment
The action, efficacy, and stability of Pseudo-UTP can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature . .
Safety and Hazards
将来の方向性
Pseudouridine-5’-triphosphate has enormous potential in the research and application of biofunctional RNA tools . It is also promising for boosting the gene-cutting efficiency in CRISPR-based gene editing . The development of a streamlined and scalable synthesis of β-pseudouridine could contribute to ensuring the supply and affordability of vaccines .
特性
IUPAC Name |
[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O15P3/c12-5-4(2-23-28(19,20)26-29(21,22)25-27(16,17)18)24-7(6(5)13)3-1-10-9(15)11-8(3)14/h1,4-7,12-13H,2H2,(H,19,20)(H,21,22)(H2,16,17,18)(H2,10,11,14,15)/t4-,5-,6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWJOCYCKIZKKV-GBNDHIKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2O15P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudouridine-5'-triphosphate | |
Q & A
Q1: Why is Pseudouridine-5'-triphosphate (ΨTP) incorporated into synthetic mRNA?
A1: Incorporating ΨTP, alongside 5-methylcytidine-5′-triphosphate (5-MeCTP), during in vitro transcription of mRNA helps circumvent the innate immune response typically triggered by exogenous RNA. [] This response, often involving interferon production, can lead to cellular toxicity and reduced viability, hindering applications like cellular reprogramming. Replacing uridine triphosphate (UTP) with ΨTP during mRNA synthesis has been shown to mitigate these negative effects, improving the viability and functionality of transfected cells. []
Q2: How does the incorporation of modified bases like ΨTP in mRNA affect cellular viability and protein expression?
A2: Studies have shown that using modified mRNA, containing ΨTP and 5-MeCTP, maintains cellular viability comparable to controls, unlike unmodified mRNA. [] This improved viability, attributed to a reduced interferon response, allows for more efficient protein expression. Research using modified mRNA encoding green fluorescent protein (GFP) in bovine fetal fibroblasts demonstrated significantly higher fluorescence compared to controls, indicating successful protein expression without compromising cell survival. [] Similar positive results were observed when using modified mRNA encoding pluripotency factors, highlighting the potential of ΨTP-modified mRNA for applications like cellular reprogramming. []
Q3: Beyond cell viability, are there other advantages of using ΨTP-modified mRNA for cellular reprogramming?
A3: Yes, using ΨTP-modified mRNA for introducing reprogramming factors like MyoD into cells offers a significant advantage: it provides a DNA-free approach. [] Traditional methods often rely on viral vectors to integrate DNA into the host genome, which carries inherent risks like insertional mutagenesis. By using modified mRNA, these risks are avoided as the genetic material is not integrated into the host DNA. This characteristic makes ΨTP-modified mRNA a promising tool for safer and more efficient cell reprogramming strategies. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)








